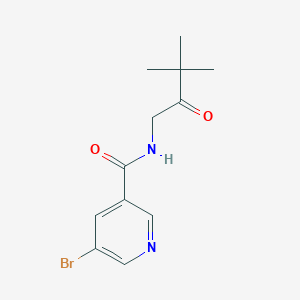![molecular formula C11H13FN2O3 B7595699 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid](/img/structure/B7595699.png)
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid, also known as Fmoc-Lys(Fmoc)-OH, is a commonly used amino acid derivative in peptide synthesis. It is a white solid with a molecular weight of 437.45 g/mol and a melting point of 122-124°C. Fmoc-Lys(Fmoc)-OH is widely used in scientific research due to its unique chemical properties and applications.
Wirkmechanismus
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH does not have a specific mechanism of action as it is not a drug. However, it is used as a building block in peptide synthesis, which can have a variety of mechanisms of action depending on the specific peptide being synthesized.
Biochemical and Physiological Effects:
This compound(Fmoc)-OH does not have any known biochemical or physiological effects as it is not a drug. However, peptides synthesized using this compound(Fmoc)-OH may have a variety of biochemical and physiological effects depending on their specific sequence and structure.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in peptide synthesis is its high purity and availability from commercial sources. It is also relatively easy to incorporate into peptide sequences using SPPS methods. However, one limitation is that it is relatively expensive compared to other amino acid derivatives.
Zukünftige Richtungen
There are several future directions for the use of 3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH in scientific research. One area of interest is the development of new methods for peptide synthesis that use this compound(Fmoc)-OH as a building block. Another area of interest is the use of peptides synthesized using this compound(Fmoc)-OH in drug discovery and development. Additionally, there is potential for the use of this compound(Fmoc)-OH in the development of new biomaterials and tissue engineering applications.
Synthesemethoden
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH can be synthesized by reacting this compound-OH with Fmoc-protected amino acids. This reaction is typically carried out in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified by column chromatography or HPLC.
Wissenschaftliche Forschungsanwendungen
3-[(3-Fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid(Fmoc)-OH is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This compound(Fmoc)-OH is often used as a building block for the synthesis of peptides containing lysine residues. These peptides can be used in a variety of scientific applications, including drug discovery, protein engineering, and biomaterials research.
Eigenschaften
IUPAC Name |
3-[(3-fluoropyridine-4-carbonyl)-methylamino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O3/c1-7(11(16)17)6-14(2)10(15)8-3-4-13-5-9(8)12/h3-5,7H,6H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVYMZKAGJFITSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)C1=C(C=NC=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-hydroxycyclohexyl)methyl]-2-phenoxypropanamide](/img/structure/B7595629.png)



![Spiro[quinazoline-2(1H),2'-indan]-4(3H)-one](/img/structure/B7595670.png)


![1-[4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-yl]cyclopentan-1-amine](/img/structure/B7595701.png)




![4-[[Cyclopropylmethylsulfonyl(methyl)amino]methyl]benzoic acid](/img/structure/B7595730.png)
